![molecular formula C11H18N2O3 B3808218 3-[{[5-(hydroxymethyl)-2-furyl]methyl}(methyl)amino]-N-methylpropanamide](/img/structure/B3808218.png)
3-[{[5-(hydroxymethyl)-2-furyl]methyl}(methyl)amino]-N-methylpropanamide
Overview
Description
3-[{[5-(hydroxymethyl)-2-furyl]methyl}(methyl)amino]-N-methylpropanamide, commonly known as FMAU, is a synthetic nucleoside analog that has been extensively studied for its potential in cancer therapy. FMAU is a prodrug that is activated by thymidine kinase, an enzyme that is commonly overexpressed in cancer cells. Once activated, FMAU is incorporated into DNA, leading to DNA damage and ultimately cell death. In
Mechanism of Action
FMAU is a prodrug that is activated by thymidine kinase, an enzyme that is commonly overexpressed in cancer cells. Once activated, FMAU is incorporated into DNA, leading to DNA damage and ultimately cell death. FMAU has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
FMAU has been shown to have low toxicity in normal cells, due to the selective activation of thymidine kinase in cancer cells. FMAU has been shown to induce DNA damage in cancer cells, leading to cell death. FMAU has also been shown to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
FMAU has several advantages for lab experiments, including its selectivity for cancer cells, low toxicity in normal cells, and ability to induce DNA damage in cancer cells. However, FMAU has some limitations, including its limited solubility in aqueous solutions and its potential for metabolic instability.
Future Directions
There are several future directions for the research on FMAU. One direction is to optimize the synthesis method to improve the yield and purity of FMAU. Another direction is to investigate the potential of FMAU as a PET imaging agent for the detection of cancer in humans. Additionally, further studies are needed to investigate the potential of FMAU in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the potential of FMAU in the treatment of other diseases, such as viral infections, should be explored.
Scientific Research Applications
FMAU has been extensively studied for its potential in cancer therapy. In vitro studies have shown that FMAU is selectively toxic to cancer cells that overexpress thymidine kinase, while sparing normal cells. In vivo studies have shown that FMAU can inhibit tumor growth in animal models of cancer. FMAU has also been used as a PET imaging agent for the detection of cancer in humans.
properties
IUPAC Name |
3-[[5-(hydroxymethyl)furan-2-yl]methyl-methylamino]-N-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-12-11(15)5-6-13(2)7-9-3-4-10(8-14)16-9/h3-4,14H,5-8H2,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFAOZMPEVPEKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN(C)CC1=CC=C(O1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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